molecular formula C16H12N4O6S B2659053 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide CAS No. 886912-69-2

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2659053
CAS No.: 886912-69-2
M. Wt: 388.35
InChI Key: TZPQWNHZNQICHM-UHFFFAOYSA-N
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Description

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. It features a 1,3,4-oxadiazole ring, a privileged scaffold widely recognized for its diverse biological activities . This core structure is linked to a 4-(methylsulfonyl)phenyl group and a 2-nitrobenzamide moiety, creating a complex molecule with potential for multi-target interactions. The 1,3,4-oxadiazole class of compounds has demonstrated a broad spectrum of pharmacological properties in scientific literature, including antibacterial, antitumor, antitubercular, and anti-inflammatory activities . The presence of the methylsulfonyl group is a structure-activity relationship (SAR) feature known in some cases to enhance biological potency . This compound is supplied exclusively for research purposes, such as in vitro bioactivity screening, mechanism of action studies, and as a building block for the synthesis of novel derivatives. It is strictly intended for use in laboratory research and is not certified for human therapeutic, diagnostic, or veterinary applications. Researchers should handle this product with appropriate care and safety precautions.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)11-8-6-10(7-9-11)15-18-19-16(26-15)17-14(21)12-4-2-3-5-13(12)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPQWNHZNQICHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the nitrobenzamide group: This step involves the nitration of a benzamide precursor, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the methylsulfonylphenyl moiety: This can be done through a nucleophilic substitution reaction where a suitable phenyl derivative is reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted oxadiazole and benzamide derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Potential

The compound has demonstrated cytotoxic effects against several cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, which is crucial in cancer therapy. In vitro studies have reported IC50 values in the micromolar range against specific cancer types.

Enzyme Inhibition

This compound has been studied for its ability to inhibit key enzymes involved in various biochemical pathways. For instance, it has shown promise as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative disorders .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under dehydrating conditions.
  • Introduction of the Methylsulfonyl Group : The sulfonation of phenolic compounds using methylsulfonyl chloride is a common method to introduce the methylsulfonyl group.
  • Coupling Reaction : The final step involves coupling the oxadiazole intermediate with 2-nitrobenzoyl chloride in the presence of bases like pyridine or triethylamine to yield the target compound.

Case Studies

Several case studies have highlighted the applications of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against Staphylococcus aureus with MIC values lower than conventional antibiotics.
Study 2Cancer Cell LinesShowed significant cytotoxicity against breast and lung cancer cells with apoptosis induction confirmed through flow cytometry.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase with potential implications in Alzheimer's disease treatment .

Mechanism of Action

The mechanism by which N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in critical biological processes, leading to its observed biological activities.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and affecting cell function.

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

  • Electron-Withdrawing Groups (EWGs) : The target compound’s 2-nitrobenzamide group likely enhances binding to enzymes like hCA II through polar interactions, similar to the trifluoromethoxy group in HSGN-235, which showed potent antibacterial activity .
  • Sulfur-Containing Groups : Derivatives with ethylthio substitutions (e.g., 6a, 6h) exhibit strong hCA II and AChE inhibition, attributed to sulfur’s role in hydrophobic interactions and redox activity . The target compound’s methylsulfonyl group may offer similar advantages with improved metabolic stability.

Core Heterocycle Modifications

  • Replacement of the 1,3,4-oxadiazole core with 1,3,4-thiadiazole (as in ) alters electronic properties and binding kinetics due to sulfur’s larger atomic radius and reduced electronegativity compared to oxygen.

Biological Activity

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes available research findings, including synthesis methods, biological evaluations, and pharmacological implications.

  • Chemical Formula : C17H12N4O4S2
  • Molecular Weight : 400.43 g/mol
  • CAS Number : 886910-97-0
  • Density : 1.531 g/cm³ (predicted)
  • pKa : 8.08 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylsulfonyl)aniline with appropriate nitrobenzoyl derivatives under controlled conditions to yield the desired oxadiazole structure. The synthetic route often employs standard organic chemistry techniques such as refluxing and purification through crystallization.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) values have been reported as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .
  • It also demonstrates antifungal activity against Candida species .

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMIC (μM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Micrococcus luteusVariable
Candida spp.Variable

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has shown promise as an anti-inflammatory agent. Its selectivity towards COX-2 inhibition was highlighted in studies comparing it to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and celecoxib .

The mechanism by which this compound exerts its biological effects appears to involve:

  • Binding Interactions : Molecular docking studies suggest that the compound interacts with key residues in bacterial enzymes such as DNA gyrase, forming hydrogen bonds and stabilizing interactions that inhibit bacterial growth .

Case Studies

Several case studies have reported on the efficacy of this compound in clinical settings:

  • A study demonstrated its effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a new therapeutic agent in antibiotic resistance scenarios .
  • Another investigation highlighted its favorable pharmacokinetic properties, suggesting good bioavailability and drug-likeness that could facilitate further development .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide, and how are intermediates validated?

The synthesis typically involves:

  • Cyclization of thiosemicarbazides to form the 1,3,4-oxadiazole ring under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
  • Coupling reactions between the oxadiazole intermediate and nitrobenzamide derivatives, often using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF .
  • Validation via spectroscopic techniques : Intermediates are confirmed using ¹H/¹³C NMR and LC-MS to ensure correct functional group integration and molecular weight .

Q. What spectroscopic methods are critical for characterizing this compound’s structure?

  • ¹H/¹³C NMR : Assigns protons and carbons to specific functional groups (e.g., methylsulfonyl at δ ~3.3 ppm for ¹H; oxadiazole carbons at δ ~165–170 ppm for ¹³C) .
  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally similar oxadiazole derivatives?

Analogous compounds exhibit:

  • Antimicrobial activity : MIC values ≤8 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Enzyme inhibition : IC₅₀ values <10 µM against carbonic anhydrase IX (CA-IX) and acetylcholinesterase (AChE), linked to sulfonamide and oxadiazole pharmacophores .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in oxadiazole ring formation?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
  • Catalyst use : Sub-stoichiometric iodine (10 mol%) accelerates dehydrative cyclization of thiosemicarbazides .
  • Temperature control : Maintaining 80–100°C during coupling reactions minimizes side-product formation .
    Yield improvements (from 45% to >70%) are validated via HPLC purity assays .

Q. How should researchers resolve contradictions in biological activity data across structural analogs?

Discrepancies (e.g., variable IC₅₀ values for CA-IX inhibition) may arise from:

  • Substituent positioning : Meta vs. para substitution on the phenyl ring alters steric and electronic interactions with enzyme active sites .
  • Solubility differences : LogP variations >1.5 units affect membrane permeability and in vitro activity .
    Methodology : Perform comparative molecular docking (e.g., AutoDock Vina) and free-energy calculations (MM/PBSA) to correlate structural features with activity trends .

Q. What computational strategies are used to predict this compound’s pharmacokinetic and thermodynamic properties?

  • DFT calculations : Assess thermodynamic stability via Gibbs free energy (ΔG) of formation using hybrid functionals (e.g., B3LYP/6-31G*) .
  • ADMET prediction tools (e.g., SwissADME) : Estimate bioavailability (%F = 65–80%) and CNS permeability (logBB < −1) based on lipophilicity (LogP ≈ 2.8) .
  • Molecular dynamics (MD) simulations : Model binding persistence to target proteins (e.g., >90% occupancy in 100-ns simulations) .

Q. How can structure-activity relationships (SARs) guide the design of more potent derivatives?

SAR studies reveal:

  • Nitro group necessity : Removal reduces antimicrobial activity by >50%, likely due to diminished electron-withdrawing effects .
  • Methylsulfonyl vs. morpholinosulfonyl : The former enhances CA-IX inhibition (ΔIC₅₀ = 2.5 µM) via hydrophobic pocket interactions .
  • Oxadiazole ring substitution : 5-Aryl groups improve metabolic stability (t₁/₂ > 4 h in microsomal assays) .

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